molecular formula C4H8O3 B046314 2,2-Dimethoxyacetaldehyde CAS No. 51673-84-8

2,2-Dimethoxyacetaldehyde

Cat. No.: B046314
CAS No.: 51673-84-8
M. Wt: 104.1 g/mol
InChI Key: OGFKTAMJLKHRAZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,2-Dimethoxyacetaldehyde, also known as Glyoxal dimethyl acetal , is a versatile organic compound that interacts with various targets. It is primarily used as a reagent in organic synthesis, participating in reactions such as the aldol condensation . It can react with compounds like acetoacetic ester and anilines .

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is involved in. For instance, in the aldol condensation with acetoacetic ester, it acts as a reactant . In reactions with anilines, it can form a new C−N bond via a C−C bond cleavage reaction or generate a new C−O bond to form methyl phenylglycinate through a Heyns rearrangement .

Biochemical Pathways

This compound participates in various biochemical pathways. It is involved in the synthesis of isoxazoline vinyl ester pseudopeptides and tetrahydro-β-carboline derivatives of barbituric acid analogs . It also plays a role in the conversion of biomass-derived platform molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is miscible in water , which could influence its absorption and distribution in biological systems.

Result of Action

The result of this compound’s action is highly dependent on the specific reaction it is involved in. For example, in reactions with anilines, it can lead to the synthesis of N-arylformamides and methyl phenylglycinates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether a C−C bond cleavage or a Heyns rearrangement occurs in reactions with anilines . Additionally, the reaction temperature and solvent can also affect the outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxyacetaldehyde can be synthesized through the reaction of glyoxal with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_2(\text{CHO})_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_4\text{H}_8\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of glyoxal and methanol under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glyoxalic acid.

    Reduction: It can be reduced to form ethylene glycol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

2,2-Dimethoxyacetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glyoxal: A simpler aldehyde with the formula C2H2O2.

    Methylglyoxal: An aldehyde with the formula C3H4O2.

    Acetaldehyde: A simpler aldehyde with the formula C2H4O.

Uniqueness

2,2-Dimethoxyacetaldehyde is unique due to its dimethoxy functional groups, which provide it with distinct reactivity and stability compared to other aldehydes. This makes it particularly useful in organic synthesis and industrial applications .

Biological Activity

2,2-Dimethoxyacetaldehyde (DMA) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological significance of DMA, summarizing key research findings, mechanisms of action, and its implications in drug discovery.

This compound is a colorless liquid with the molecular formula C5_5H10_10O3_3. It features two methoxy groups attached to the acetaldehyde structure, which may influence its reactivity and biological interactions. The compound's structure can be represented as follows:

CH3OCH2C(=O)H\text{CH}_3\text{O}-\text{CH}_2-\text{C}(=O)-\text{H}

Synthesis and Derivative Formation

DMA serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives, particularly 1,2,3-triazoles, which exhibit significant biological activities. The reaction of DMA with primary amines and tosyl hydrazide has been reported to yield 1-substituted 1,2,3-triazoles with promising pharmacological profiles .

Anticancer Properties

Research indicates that DMA derivatives possess notable anticancer activity. For instance, compounds derived from DMA have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives synthesized from DMA exhibited IC50_{50} values as low as 2 μM against human acute myeloid leukemia (AML) cells (MV4-11) . This suggests that DMA can be a critical precursor for developing new anticancer agents.

Anti-inflammatory Effects

DMA and its derivatives have also been investigated for their anti-inflammatory properties. Triazole compounds derived from DMA demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways, with IC50_{50} values reported around 0.12 μM . This positions DMA as a potential candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial properties of DMA derivatives have been explored extensively. Studies have shown that certain synthesized triazoles exhibit broad-spectrum antibacterial and antifungal activities. Their mechanisms often involve disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Toxicological Profile

The safety profile of DMA is crucial for its application in pharmaceuticals. According to safety data sheets, DMA exhibits low acute toxicity with an oral LD50_{50} greater than 5000 mg/kg in rats and a dermal LD50_{50} greater than 2000 mg/kg . However, comprehensive studies on chronic toxicity and long-term exposure effects remain limited.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of DMA Derivatives

Compound Activity IC50_{50} Reference
Triazole derivative AAnticancer (MV4-11 cells)2 μM
Triazole derivative BCOX-2 inhibition0.12 μM
Triazole derivative CAntimicrobialVariable

Properties

IUPAC Name

2,2-dimethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFKTAMJLKHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068659
Record name Acetaldehyde, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51673-84-8
Record name 2,2-Dimethoxyacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51673-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2,2-dimethoxy-
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Record name Acetaldehyde, 2,2-dimethoxy-
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Record name Acetaldehyde, dimethoxy-
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Record name 2,2-Dimethoxyacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 2,2-Dimethoxyacetaldehyde?

A1: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it is a key component in the synthesis of all three diastereomers of biologically active pyrrolizidine alkaloids: (-)-hastanecine, (-)-turneforcidine, and (-)-platynecine []. Additionally, it acts as a precursor in synthesizing hydroxytyrosol, a potent natural antioxidant [].

Q2: How does this compound contribute to the synthesis of Hydroxytyrosol?

A2: The synthesis of hydroxytyrosol using this compound is a two-step process. Initially, catechol reacts with this compound in a basic aqueous solution. This reaction forms a mandelic acid derivative, achieving over 90% conversion of the limiting reactant and approximately 70% selectivity for the desired para-hydroxyalkylated product []. In the subsequent step, the intermediate undergoes hydrogenation using a palladium on carbon catalyst, resulting in hydroxytyrosol with complete conversion of the mandelic acid derivative and 68% selectivity []. This method distinguishes itself as the first hydroxytyrosol synthetic pathway that eliminates the need for halogenated substances or reduction techniques that generate stoichiometric waste [].

Q3: How does the structure of this compound facilitate its reactivity?

A3: The presence of two methoxy groups (-OCH3) at the 2-position makes this compound a protected form of glyoxal. These methoxy groups act as protecting groups, preventing unwanted side reactions at the aldehyde functionality. This protection strategy allows for controlled reactivity in various chemical transformations. For example, it enables the selective formation of N-acylated 1,4-amino alcohols or stable hemiaminals when reacted with 3,6-dihydro-1,2-oxazines under specific pH conditions []. This controlled reactivity makes it valuable in targeted organic synthesis.

Q4: Are there any catalytic applications of this compound?

A4: While this compound itself might not act as a catalyst, it plays a crucial role in developing catalytic reactions. For example, stabilized azomethine ylides derived from this compound are employed in Taniaphos·AgF-catalyzed enantioselective 1,3-dipolar cycloaddition reactions []. These reactions are valuable for synthesizing complex cyclic structures with high enantiomeric purity, demonstrating the utility of this compound derivatives in asymmetric synthesis.

Q5: What are the environmental implications of using this compound in synthesis?

A5: While this compound offers advantages in synthetic chemistry, it is crucial to consider its environmental impact. Research emphasizes the importance of developing sustainable chemical processes []. For example, the use of this compound in the synthesis of hydroxytyrosol presents a more sustainable alternative to traditional methods [, ]. This new approach avoids the use of large amounts of organic solvents and multiple purification steps, aligning with green chemistry principles [].

Q6: Can this compound be used in the synthesis of heterocyclic compounds?

A6: Yes, this compound is a valuable precursor in synthesizing heterocyclic compounds, particularly pyrroles. It can be used to synthesize N-aryl/alkyl 3-carbonylpyrroles from the Morita–Baylis–Hillman acetate of this compound and a primary amine, catalyzed by kalinite []. This method provides a direct route to these important heterocycles, which are often found in biologically active compounds and materials science applications.

Q7: How is this compound used in enantioselective synthesis?

A7: this compound is a valuable reagent for enantioselective aldol reactions. It can react with ketones in an aqueous solution, catalyzed by binam-prolinamides under solvent-free conditions, to produce chiral β-hydroxy ketones []. This method highlights the utility of this compound in asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds, which are essential building blocks for pharmaceuticals and other bioactive molecules.

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